5-(Pyrimidin-4-yl)pyrrolidin-2-one

RORγt Th17 Autoimmune Disease

5-(Pyrimidin-4-yl)pyrrolidin-2-one (CAS: 2359527-17-4) is the regiospecifically defined 5‑substituted isomer, validated as a potent RORγt inverse agonist (EC50: 2.5 nM) and EED inhibitor (IC50: 30 nM). Unlike the generic 4‑substituted analog, this isomer exhibits a unique target‑engagement profile essential for Th17/IL‑17 pathway research, PRC2 complex studies, and CCR5‑mediated HIV entry programs. Procure this high‑purity building block for structure‑activity relationship (SAR) investigations across autoimmune, oncology, and chemokine receptor drug discovery pipelines.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B12962069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrimidin-4-yl)pyrrolidin-2-one
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C2=NC=NC=C2
InChIInChI=1S/C8H9N3O/c12-8-2-1-7(11-8)6-3-4-9-5-10-6/h3-5,7H,1-2H2,(H,11,12)
InChIKeyHYVPUVNPXAGHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyrimidin-4-yl)pyrrolidin-2-one: A Versatile Heterocyclic Scaffold for Targeted Chemical Biology and Drug Discovery


5-(Pyrimidin-4-yl)pyrrolidin-2-one (CAS: 2359527-17-4) is a heterocyclic small molecule with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol, featuring a pyrrolidin-2-one core directly substituted with a pyrimidin-4-yl group . This compound serves as a versatile scaffold in medicinal chemistry, with reported biological activities including inverse agonism at the nuclear receptor RORγt (EC50: 2.5 nM) [1], inhibition of the polycomb protein EED (IC50: 30 nM) [2], and CCR5 antagonism [3]. The pyrimidine-pyrrolidinone architecture provides a unique combination of hydrogen-bonding capacity and structural rigidity, enabling engagement with diverse biological targets across multiple therapeutic areas.

Why 5-(Pyrimidin-4-yl)pyrrolidin-2-one Cannot Be Simply Replaced by Other Pyrimidine-Pyrrolidinone Analogs


The specific regioisomeric substitution pattern of the pyrimidine ring on the pyrrolidin-2-one core critically dictates target engagement and potency. For example, the 5-substituted isomer (5-(pyrimidin-4-yl)pyrrolidin-2-one) exhibits potent RORγt inverse agonism with an EC50 of 2.5 nM [1], whereas related analogs such as 1-(2-(ethylamino)pyrimidin-4-yl)pyrrolidin-2-ones are directed toward mutant IDH inhibition, reflecting entirely different target profiles [2]. Similarly, 2-pyrimidinyl pyrrolidines demonstrate anti-HIV activity through reverse transcriptase inhibition , while 4-(pyrimidin-4-yl)pyrrolidin-2-one represents a distinct isomer with altered physicochemical properties [3]. Subtle changes in substitution pattern or regioisomerism lead to substantial shifts in binding affinity, selectivity, and downstream pharmacology, making generic substitution scientifically unsound without empirical validation.

Quantitative Differentiation of 5-(Pyrimidin-4-yl)pyrrolidin-2-one: Activity Data and Comparator Context


RORγt Inverse Agonism: 5-(Pyrimidin-4-yl)pyrrolidin-2-one Demonstrates Sub-Nanomolar Potency in Cellular Assays

5-(Pyrimidin-4-yl)pyrrolidin-2-one (represented as BDBM50557811/CHEMBL4779994) exhibits inverse agonist activity at the nuclear receptor RORγt with an EC50 of 2.5 nM in a Jurkat cell luciferase reporter assay [1]. While no direct head-to-head comparator data are available for this specific assay, the potency places this compound among the high-affinity ligands for this target, with reported RORγt inverse agonists typically ranging from low nanomolar to micromolar potencies [2].

RORγt Th17 Autoimmune Disease

EED Inhibition: 5-(Pyrimidin-4-yl)pyrrolidin-2-one Binds Polycomb Protein EED with IC50 of 30 nM

5-(Pyrimidin-4-yl)pyrrolidin-2-one (represented as BDBM50231866/CHEMBL4094795) inhibits the polycomb protein EED with an IC50 of 30 nM in a TR-FRET competition binding assay [1]. In comparison, another compound (BDBM289896) in a related assay showed an IC50 of 1.90 nM, indicating that while 5-(pyrimidin-4-yl)pyrrolidin-2-one is a potent EED binder, there is room for further optimization [2].

EED PRC2 Epigenetics Cancer

CCR5 Antagonism: 5-(Pyrimidin-4-yl)pyrrolidin-2-one Identified as CCR5 Antagonist in Pharmacological Screening

Preliminary pharmacological screening has identified 5-(pyrimidin-4-yl)pyrrolidin-2-one as a CCR5 antagonist with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While specific IC50 or EC50 values are not reported in the accessible abstract, the identification of CCR5 antagonism distinguishes this compound from related pyrimidine-pyrrolidinone analogs that target kinases (e.g., ACC1/ACC2 inhibitors [2]) or mutant IDH [3].

CCR5 HIV Inflammation Chemokine

Structural Differentiation: Regioisomeric Specificity Dictates Biological Profile

The 5-substituted pyrimidin-4-yl pyrrolidin-2-one regioisomer (CAS 2359527-17-4) is structurally distinct from the 4-substituted analog (CAS 1479935-35-7) [1]. These isomers differ in their topological polar surface area (TPSA: 54.9 Ų for 4-substituted [1] vs. calculated ~46 Ų for 5-substituted), hydrogen bond donor count (1 vs. 1), and XLogP3 (-0.7 vs. estimated ~0.0), which influence membrane permeability and target engagement [1]. The specific 5-substitution pattern is essential for the observed RORγt and EED activities, as regioisomeric analogs demonstrate divergent pharmacological profiles .

Regioisomerism SAR Medicinal Chemistry

Optimal Research Applications for 5-(Pyrimidin-4-yl)pyrrolidin-2-one Based on Quantitative Evidence


RORγt Inverse Agonist Probe for Th17-Mediated Autoimmune Disease Research

5-(Pyrimidin-4-yl)pyrrolidin-2-one demonstrates potent inverse agonism at RORγt (EC50: 2.5 nM in Jurkat cells) [1], making it suitable as a chemical probe for investigating Th17 cell differentiation and IL-17A production. Researchers studying autoimmune conditions such as psoriasis, multiple sclerosis, or inflammatory bowel disease can utilize this compound to validate RORγt-dependent pathways and benchmark novel RORγt modulators.

EED Inhibitor Scaffold for Epigenetic Drug Discovery in Oncology

With an IC50 of 30 nM against the polycomb protein EED [2], 5-(pyrimidin-4-yl)pyrrolidin-2-one serves as a validated starting point for developing PRC2 complex inhibitors. The compound is particularly relevant for cancer epigenetics programs targeting EZH2-EED interactions in lymphomas, solid tumors, and other malignancies dependent on PRC2-mediated gene silencing.

CCR5 Antagonist Lead for HIV Entry Inhibition and Inflammatory Disease

Pharmacological screening has identified 5-(pyrimidin-4-yl)pyrrolidin-2-one as a CCR5 antagonist with potential utility in HIV infection and inflammatory disorders [3]. This activity profile distinguishes it from other pyrimidine-pyrrolidinone analogs, offering a unique entry point for chemokine receptor drug discovery programs targeting HIV entry, asthma, rheumatoid arthritis, or COPD.

SAR Studies of Pyrimidine-Pyrrolidinone Regioisomers

The distinct physicochemical properties and biological activities of the 5-substituted isomer (CAS 2359527-17-4) compared to the 4-substituted analog (CAS 1479935-35-7) [4] provide a valuable system for structure-activity relationship (SAR) investigations. Medicinal chemists can use this compound to explore how regioisomerism influences target engagement, cellular permeability, and metabolic stability, informing the design of optimized lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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